molecular formula C4H6N4O2 B1401116 (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid CAS No. 1341722-85-7

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1401116
CAS No.: 1341722-85-7
M. Wt: 142.12 g/mol
InChI Key: OEKHDOIVZFNTEX-UHFFFAOYSA-N
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Description

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes both an amino group and a triazole ring, makes it a valuable building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, affecting their enzymatic activities . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in regulating cellular processes and its therapeutic implications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage effects are important for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit certain enzymes involved in amino acid metabolism, resulting in changes in the levels of specific amino acids . These interactions highlight the compound’s potential in modulating metabolic pathways and its relevance in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, this compound can bind to certain proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and its potential in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and metabolism . These subcellular localization mechanisms are important for understanding the compound’s mode of action and its potential in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of N-guanidinosuccinimide with amines, followed by cyclocondensation to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and an acetic acid moiety attached to the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

2-(5-amino-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-4-6-2-7-8(4)1-3(9)10/h2H,1H2,(H,9,10)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHDOIVZFNTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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